Aureusimine B is synthesized by Staphylococcus aureus, particularly in biofilm-forming cultures, which produce it in greater quantities than planktonic cultures. Its synthesis involves a nonribosomal peptide synthetase system, specifically the AusA and AusB proteins, which are crucial for its biosynthesis . The compound falls under the category of secondary metabolites that may play a role in microbial virulence, although studies indicate that it does not contribute significantly to the virulence of Staphylococcus aureus .
The biosynthesis of aureusimine B is mediated by a nonribosomal peptide synthetase known as AusA, which consists of two modules with six distinct domains: A1–T1–C–A2–T2–R. The first adenylation domain (A1) activates L-Valine, while the second (A2) activates L-Tyrosine. The process begins with the loading of these amino acids onto their respective thiolation domains (T1 and T2), followed by peptide bond formation catalyzed by the condensation domain (C). This results in the formation of a dipeptide intermediate that undergoes cyclization to yield aureusimine B .
Technical Parameters:
Aureusimine B features a unique molecular structure characterized by a cyclic dipeptide framework. The compound's molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of approximately 242.27 g/mol. The structure includes a pyrazinone ring formed through spontaneous oxidation of an imine intermediate during synthesis.
Structural Data:
Aureusimine B can participate in various chemical reactions, primarily involving oxidation and cyclization processes. The spontaneous oxidation of the dipeptide intermediate to form the pyrazinone heterocycle is a key reaction pathway during its biosynthesis.
Relevant Reactions:
The mechanism of action for aureusimine B involves its interaction with human keratinocytes, where it induces differential gene expression. Studies have shown that exposure to aureusimine B leads to significant alterations in keratinocyte gene expression profiles, suggesting potential roles in skin microbiota interactions.
Key Findings:
Aureusimine B exhibits several notable physical and chemical properties:
Analytical Techniques:
Aureusimine B has several scientific applications, particularly in microbiology and dermatology:
Aureusimine B (also designated phevalin or AUS-B) is a low-molecular-weight cyclic dipeptide belonging to the pyrazinone family of secondary metabolites. Its chemical structure is characterized by a diketopiperazine core formed by the condensation of L-phenylalanine and L-valine residues, resulting in the systematic name cyclo-(L-Phe-L-Val). This configuration generates a pseudo-18-membered ring stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the amide nitrogen atoms. The molecular formula is C~14~H~16~N~2~O~2~, with an exact mass of 229.1335 Da, confirmed through high-performance liquid chromatography-mass spectrometry (HPLC-MS) and tandem MS fragmentation analysis [1] [3].
The biosynthesis of aureusimine B is directed by a highly conserved nonribosomal peptide synthetase (NRPS) gene cluster (pzn or aus), present across diverse Staphylococcus aureus strains. This enzymatic machinery operates via a thiotemplate mechanism: the ausA gene product activates and loads phenylalanine, while ausB adenylates and tethers valine. Subsequent heterocyclization releases the cyclic dipeptide [1]. This pathway exhibits substrate flexibility, potentially incorporating alternative amino acids to generate structural analogs like aureusimine A (tyrvalin; cyclo-(L-Tyr-L-Val)) and leuvalin (cyclo-(L-Leu-L-Val)), though aureusimine B predominates in S. aureus [3].
Table 1: Structural and Physicochemical Properties of Aureusimine B
Property | Characteristic | Analytical Method |
---|---|---|
Chemical Class | Diketopiperazine / Pyrazinone | NMR, MS |
Molecular Formula | C~14~H~16~N~2~O~2~ | High-resolution MS |
Exact Mass | 229.1335 Da | HPLC-MS |
Major Fragmentation Ions | m/z 172.1 [M+H-C~4~H~9~N]⁺, m/z 120.1 [C~8~H~10~N]⁺ | Tandem MS |
Solubility Profile | Chloroform-extractable; Hydrophobic | Solvent partitioning |
Producing Enzymes | AusA/AusB NRPS | Gene knockout studies |
The initial identification of aureusimine B emerged from investigations into the extracellular metabolome of S. aureus biofilms. In 2010, Zimmermann and Fischbach first characterized the aus gene cluster and identified its pyrazinone products, including aureusimine B, in S. aureus culture supernatants [3]. Early functional studies proposed a direct regulatory role in virulence factor expression. Wyatt et al. (2010) suggested that aureusimines A and B modulated the expression of toxins like alpha-hemolysin, implying a role in quorum sensing or virulence regulation [1]. This perspective was significantly revised following the discovery of an unintended mutation in the sae operon within the bacterial strains used in the original study. Re-evaluation by subsequent research confirmed that the observed virulence alterations were attributable to this genetic artifact rather than aureusimine B itself, necessitating a reassessment of the compound's primary biological function [1] [3].
A critical clarification was later published, shifting the focus toward aureusimine B's potential involvement in metabolic redox switching and electron transfer processes [1]. Concurrently, its discovery was noted in environmental microbiology: aureusimine B (then termed phevalin) was independently isolated from a soil actinomycete and reported to possess calpain inhibitory activity in eukaryotic systems [1] [3]. However, this calpain inhibition exhibited isoform specificity, showing activity against certain calpain isoforms but not against ubiquitous μ-calpain, suggesting potential selectivity in eukaryotic interactions [1]. The conservation of the aus NRPS cluster across nearly all clinical S. aureus isolates underscores its biological importance, even as its precise endogenous role in staphylococcal physiology underwent reinterpretation.
Biofilm-Associated Production and Biomarker Potential
A hallmark of aureusimine B is its differential production in biofilm versus planktonic lifestyles. HPLC-MS analyses reveal significantly elevated levels in S. aureus biofilm-conditioned medium (BCM) compared to planktonic-conditioned medium (PCM). Quantitative studies demonstrate this production disparity persists even when controlling for biomass, indicating true biofilm-specific upregulation [1]. Production increases progressively over biofilm maturation (up to 5 days in continuous flow reactors), correlating with developmental stages. Notably, aureusimine B is detected across diverse S. aureus lineages, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains, and is also produced by Streptococcus mutans and complex oral communities, but is absent in tested Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli etc.) [1]. This phylogenetic distribution suggests a conserved role in Gram-positive biofilm ecology.
Table 2: Microbial Production Profile of Aureusimine B
Organism | Aureusimine B Detected | Context |
---|---|---|
S. aureus ATCC 29213 | Yes (X) | MSSA reference strain |
S. aureus ATCC 33591 | Yes (X) | MRSA reference strain |
S. aureus clinical isolates | Yes (X) | Multiple strains tested |
S. aureus strain ALC2085 | Yes (X) | Includes sae mutant studies |
Streptococcus mutans ATCC 33535 | Yes (X) | Oral pathogen |
Uncharacterized oral community | Yes (X) | Human saliva-derived |
Pseudomonas aeruginosa | No (O) | Multiple strains tested |
Escherichia coli ATCC 25922 | No (O) | Gram-negative control |
TSB medium control | No (O) | Culture medium baseline |
Modulation of Host Cell Responses
While aureusimine B alone exerts only modest direct effects on human keratinocytes (HKs), it significantly amplifies the impact of other S. aureus soluble factors. Transcriptomic analysis of HKs exposed to purified aureusimine B (1-10 µM) identified only 24 significantly regulated genes (±2-fold, p<0.05). The most pronounced change was the upregulation of TP63 (p63; +8.28 fold), a transcription factor governing epithelial development and apoptosis [1] [3]. Conversely, notable downregulation occurred in genes involved in cytoskeletal organization (TAGLN, EZR), cell cycle progression (CCND1), and chemokine signaling (CXCL14). Crucially, when aureusimine B was added to S. aureus planktonic-conditioned medium (PCM), it induced amplified transcriptional changes in HKs compared to PCM alone. This suggests aureusimine B acts synergistically with other bacterial components to modulate host cell behavior, potentially priming epithelial cells for altered responses during biofilm-associated infection [1].
Putative Roles in Virulence and Microbial Ecology
The biological significance of aureusimine B remains enigmatic but points toward several interconnected mechanisms:
Table 3: Significant Human Keratinocyte (HK) Gene Expression Changes Induced by Aureusimine B
Gene Symbol | Gene Name/Function | Fold Change (1 µM) | Fold Change (10 µM) | Putative Impact |
---|---|---|---|---|
TP63 | Tumor protein p63 (Transcription factor) | +3.15 | +8.28 | Apoptosis, Epithelial development |
CXCL14 | C-X-C motif chemokine ligand 14 | -4.56 | -4.45 | Antimicrobial peptide regulation |
TAGLN | Transgelin (Cytoskeleton) | -3.73 | -4.48 | Cell motility, structure |
EZR | Ezrin (Membrane-cytoskeleton linker) | -1.82 | -2.59 | Cell adhesion, signaling |
CCND1 | Cyclin D1 (Cell cycle) | -1.82 | -2.17 | G1/S progression |
KRAS | Kirsten rat sarcoma viral oncogene | -2.24 | -2.64 | Signal transduction, proliferation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4